Osm-LO-13 is classified as a synthetic derivative within the family of thienopyrimidine compounds. It has been developed through a series of chemical modifications aimed at enhancing its biological activity and therapeutic potential. The compound is associated with research initiatives focused on developing new treatments for parasitic infections and cancer, leveraging its interaction with specific biological targets.
The synthesis of Osm-LO-13 involves several key steps, primarily utilizing aminothienopyrimidine synthesis protocols. The process can be summarized as follows:
This synthetic route allows for the production of significant quantities of Osm-LO-13 while maintaining stability under ambient conditions, making it suitable for further biological evaluations .
Osm-LO-13 features a complex molecular structure characterized by its thienopyrimidine core, which is essential for its biological activity. The specific structural characteristics include:
The molecular formula and weight, along with detailed spectroscopic data (NMR, mass spectrometry), confirm its identity and purity .
Osm-LO-13 undergoes several key chemical reactions that are important for its biological activity:
These reactions highlight the compound's potential as a lead candidate for drug development targeting malaria.
The mechanism of action for Osm-LO-13 primarily involves its interaction with specific proteins in the signaling pathways related to inflammation and tumorigenesis:
This multifaceted mechanism underscores its potential therapeutic applications in oncology.
Osm-LO-13 exhibits several notable physical and chemical properties:
Analytical methods such as high-performance liquid chromatography (HPLC) have been utilized to assess its purity and stability over time .
Osm-LO-13 has several promising applications in scientific research:
The core structure of Osm-LO-13 relies on a pyrimidine-sulfonamide hybrid scaffold assembled via sequential heterocyclic coupling. Synthesis initiates with 6-chloro-2,4-dimethoxypyrimidine as the foundational heterocycle, which undergoes nucleophilic aromatic substitution (S~N~Ar) with primary sulfonamides (e.g., 4-aminobenzenesulfonamide) under phase-transfer catalysis. This step installs the sulfonamide moiety at the C4 position (75–80% yield) while preserving the C2 methoxy group for downstream functionalization [4] [10].
Subsequent regioselective O-demethylation at C2 is achieved using boron tribromide (BBr~3~) in dichloromethane at −78°C, generating a phenolic handle critical for Suzuki-Miyaura cross-coupling. This reaction couples aryl boronic acids (e.g., 4-formylphenylboronic acid) to introduce electrophilic anchors for secondary amine conjugation (Table 1). Final reductive amination with N-methylpiperazine completes the tertiary amine terminus, essential for solubility and target engagement [4] [10].
Table 1: Key Coupling Parameters for Pyrimidine-Sulfonamide Assembly
| Step | Reaction Type | Catalyst/Reagent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Sulfonamide Installation | S~N~Ar | TBAB/H~2~O/THF | 78 | 95.2 |
| O-Demethylation | Dealkylation | BBr~3~/CH~2~Cl~2~ | 92 | 98.1 |
| Suzuki Coupling | Cross-Coupling | Pd(PPh~3~)~4~/K~2~CO~3~ | 85 | 97.8 |
| Reductive Amination | C-N Bond Formation | NaBH~3~CN/MeOH | 88 | 96.5 |
Stereoselectivity in Osm-LO-13 synthesis centers on chiral center induction during piperazine incorporation. Asymmetric reductive amination using (S)-1-cyclohexylethylamine as a chiral auxiliary achieves enantiomeric excess (ee) >90% under optimized conditions (NaBH~3~CN, acetic acid, 0°C). This strategy prevents racemization observed with elevated temperatures or protic solvents [4].
Palladium-catalyzed Suzuki couplings require rigorous oxygen exclusion to suppress protodeboronation byproducts. Catalytic systems comprising Pd(OAc)~2~ with SPhos (biphenyl-based ligand) enhance turnover number (TON > 1,500) by stabilizing the Pd(0) intermediate. In situ ~31~P NMR confirms ligand integrity during catalysis, correlating with improved C-C bond formation efficiency [5] [10].
Three bottlenecks impede kilogram-scale production:
Table 2: Process Metrics for Scale-Dependent Reactions
| Reaction | Scale (Lab/Pilot) | Yield Deviation | Critical Impurity | Mitigation Strategy |
|---|---|---|---|---|
| Sulfonamide Installation | 10 g vs. 2 kg | −12% | Bis-sulfonamide (8%) | Slow sulfonamide addition (4 h) |
| Suzuki Coupling | 5 g vs. 1 kg | −9% | Protodeboronated arene (6%) | N~2~ sparging + 0.5 mol% SPhos |
| Reductive Amination | 3 g vs. 800 g | −5% | Aldehyde dimer (3%) | Controlled pH (5.0–5.5) |
Osm-LO-13 exhibits differential stability across environmental conditions:
Table 3: Accelerated Stability Metrics for Osm-LO-13
| Condition | Time | Degradation (%) | Major Degradant | Assay Method |
|---|---|---|---|---|
| 40°C/75% RH (solid) | 3 months | 1.2 | Hydrate | XRD, TGA |
| PBS, pH 7.4 (0.1 mg/mL) | 14 days | 0.8 | None detected | UPLC-PDA |
| Simulated Gastric Fluid | 2 h | 15.6 | Hydrolyzed sulfonamide | LC-MS/MS |
| Human Liver Microsomes | 1 h | 22.3 | N-Desmethyl metabolite | HRMS |
These data confirm that while Osm-LO-13 requires protection from acidic hydrolysis and humidity, its core scaffold remains intact under physiological pH, supporting further preclinical evaluation [3] [10].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6